molecular formula C16H20N4S B2372750 3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-51-2

3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2372750
CAS RN: 852143-51-2
M. Wt: 300.42
InChI Key: PYLLNCUGTDGFTA-UHFFFAOYSA-N
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Description

The compound “3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The sec-butylthio group is a sulfur-containing alkyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and 1,2,4-triazole rings in separate steps, followed by their connection via a suitable coupling reaction. The sec-butylthio group could be introduced using a suitable sulfur-containing reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-triazole rings, as well as the sec-butylthio group. The exact arrangement of these groups would depend on the specific synthetic route used .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “3-(5-(sec-butylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” would be expected to undergo a variety of chemical reactions. For example, the indole ring might undergo electrophilic substitution, while the 1,2,4-triazole ring might participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the aromatic indole ring could impact its solubility, while the sec-butylthio group could contribute to its volatility .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Triazoloindole Derivatives : Research has demonstrated efficient methods for synthesizing triazoloindole derivatives, which are notable for their potential in creating biologically active substances. These compounds, including variations with sec-butylthio and ethyl groups, are synthesized through reactions involving aromatic aldehydes, hydrazinolysis, and alkyl or aralkyl halides, highlighting their versatility in organic synthesis (Younes et al., 1987).

  • Molecular Docking Studies : Another study focused on the synthesis and structure of 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives containing pyrrole and indole fragments. These compounds were subjected to in silico molecular docking studies against various targets, such as anaplastic lymphoma kinases, demonstrating their potential in drug discovery processes (Hotsulia, 2019).

Medicinal Chemistry Applications

  • Antibacterial and Antifungal Activities : The synthesis of novel compounds, specifically triazolyl-indole bearing alkylsulfanyl moieties, was studied, showing that these compounds possess significant antibacterial and antifungal activities. This highlights the potential of sec-butylthio-ethyl-triazolyl-indole derivatives in developing new antimicrobial agents (Boraei et al., 2021).

Chemical Properties and Reactivity

  • Catalytic Applications : A study on the catalytic synthesis of bis(indolyl)methanes using trityl chloride highlighted the reactivity of indole derivatives under solvent-free conditions. This research provides insights into green chemistry approaches for synthesizing complex molecules containing indole units (Khalafi‐Nezhad et al., 2008).

Materials Science Applications

  • Heterocyclic Compounds Synthesis : Innovative methods have been developed for synthesizing heterocyclic systems by linking indole with 1,2,4-triazole, pyridazine, and quinoxaline rings. Such compounds have potential applications in materials science due to their unique electronic and structural properties (Boraei et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the potential biological activity of indole and 1,2,4-triazole derivatives, this compound could be of interest for further study in fields such as medicinal chemistry or drug discovery .

properties

IUPAC Name

3-(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-4-11(3)21-16-19-18-15(20(16)5-2)13-10-17-14-9-7-6-8-12(13)14/h6-11,17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLLNCUGTDGFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1CC)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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